PF-3758309

描述

PF-03758309 是一种有效的口服可用的、可逆的 ATP 竞争性抑制剂,可以抑制 p21 活化激酶 4 (PAK4)。该化合物在抑制致癌信号和肿瘤生长方面显示出巨大潜力,使其成为癌症治疗研究中很有价值的候选药物 .

科学研究应用

PF-03758309 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 p21 活化激酶 4 的抑制及其对各种信号通路的影響。

生物学: 研究其在调节细胞过程中的作用,例如细胞骨架重组和细胞迁移。

医学: 作为治疗各种癌症的潜在治疗剂进行研究,包括肺癌、乳腺癌和前列腺癌。

工业: 用于药物发现和开发计划,以识别新的癌症治疗方法 .

作用机制

PF-03758309 通过抑制 p21 活化激酶 4 的活性发挥作用。这种激酶参与各种细胞过程,包括细胞骨架重组、细胞迁移和肿瘤发生。通过抑制 p21 活化激酶 4,PF-03758309 会破坏这些过程,导致癌细胞增殖减少和凋亡增加。 该化合物还会影响其他信号通路,例如 cAMP 反应元件结合蛋白 (CREB) 通路,进一步增强其抗癌作用 .

生化分析

Biochemical Properties

PF-3758309 interacts with several enzymes and proteins, including PAK4 . It inhibits the phosphorylation of the PAK4 substrate GEF-H1 . This compound also binds to mitogen-activated protein kinase 1 and protein kinase A .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound suppresses CREB, NF-κB, and β-catenin pathways, which are closely related to cell migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of the PAK4 substrate GEF-H1 . A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

准备方法

合成路线和反应条件: PF-03758309 是通过一系列化学反应合成的,这些反应涉及形成吡咯并吡唑核心。该合成通常涉及使用各种试剂和催化剂来实现所需的化学结构。 具体的合成路线和反应条件属于专有信息,并未公开详细披露 .

工业生产方法: PF-03758309 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。然后对该化合物进行纯化并制成口服制剂。 工业生产过程的具体细节尚未公开 .

化学反应分析

反应类型: PF-03758309 经历了各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应以改变 PF-03758309 的化学结构。

常见的试剂和条件:

氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化锂铝。

取代: 各种卤化剂和亲核试剂

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以引入新的官能团 .

相似化合物的比较

PF-03758309 在其对 p21 活化激酶 4 的有效和选择性抑制方面是独一无二的。类似的化合物包括:

PF-03758309 盐酸盐: PF-03758309 的盐酸盐形式,具有类似的抑制特性。

PF-03758309 二盐酸盐: 另一种盐形式,具有可比的活性。

其他 p21 活化激酶抑制剂: 诸如 IPA-3 和 FRAX597 的化合物,它们也抑制 p21 活化激酶,但可能具有不同的选择性和效力特征 .

属性

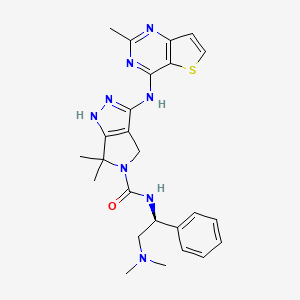

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCPARAPKDAOEN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649389 | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-15-0 | |

| Record name | PF-03758309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03758309 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 898044-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-03758309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

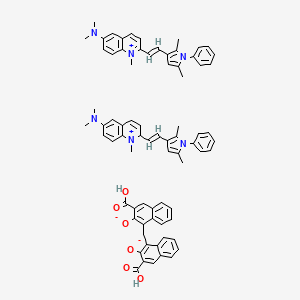

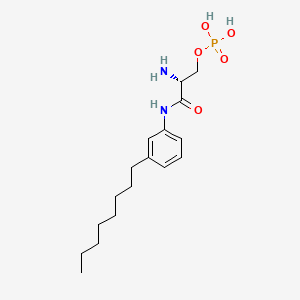

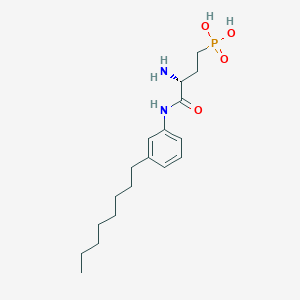

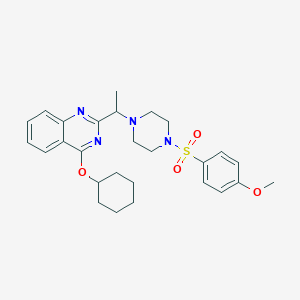

Feasible Synthetic Routes

A: PF-3758309 acts as an ATP-competitive inhibitor of PAK4, specifically targeting its kinase domain. [, , ] This binding prevents PAK4 from phosphorylating its substrates, ultimately disrupting downstream signaling pathways crucial for cancer cell survival, proliferation, and motility. [, , ]

ANone: While the provided abstracts do not include detailed spectroscopic data, the chemical name of this compound is provided, allowing for the determination of its molecular formula and weight:

A: this compound effectively inhibits PAK4-dependent pathways in both in vitro and in vivo models, leading to reduced tumor growth. [, , , , , ] Its antitumor activity is linked to the modulation of cell proliferation, survival, and angiogenesis. [, , , , ]

A: this compound demonstrates potent anti-proliferative activity against a variety of cancer cell lines, including colorectal, pancreatic, lung, and melanoma cells, with IC50 values ranging from nanomolar to low micromolar concentrations. [, , , , , , , , , ]

A: Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of colorectal, pancreatic, melanoma, and lung cancer have demonstrated that this compound effectively inhibits tumor growth. [, , , , , , , ] It achieves tumor growth inhibition by suppressing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. [, , , , ]

A: Research indicates that P-glycoprotein (P-gp), an efflux pump often overexpressed in cancer cells, can contribute to this compound resistance. [, ] Inhibiting P-gp could potentially restore sensitivity to the drug. [, ] Other resistance mechanisms might involve the activation of bypass signaling pathways, such as the PI3K/AKT pathway. [, ]

A: The Phase I clinical trial indicated that this compound was generally well-tolerated. [] The most common adverse events were gastrointestinal, including diarrhea, nausea, and vomiting. [] Further preclinical and clinical research is needed to comprehensively assess its toxicity, adverse effects, and long-term safety profile.

A: PAK4, a serine/threonine kinase, acts as a key downstream effector of Rho family GTPases, including Cdc42. [, , ] It plays a critical role in regulating various cellular processes, including cell survival, motility, proliferation, and angiogenesis, all of which contribute to cancer development and progression. [, , ]

A: Studies suggest that this compound exhibits increased efficacy against cancer cells with a mesenchymal phenotype compared to those with an epithelial phenotype. [, ] This suggests that this compound's effectiveness might be influenced by the EMT status of the tumor.

A: Preclinical evidence suggests that this compound enhances the antitumor effects of various chemotherapeutic agents, such as gemcitabine, 5-fluorouracil, and abraxane, in pancreatic cancer models. [, , ] It also demonstrates synergistic effects with other targeted therapies, including PI3K inhibitors in schwannoma models. [] Furthermore, combining this compound with PD-1 blockade immunotherapy shows promise in prostate cancer models. []

ANone: this compound has been shown to inhibit various signaling pathways important for tumor growth and survival, including:

- MAPK pathway: this compound inhibits the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway, leading to reduced tumor cell proliferation. [, , , ]

- PI3K/Akt pathway: While this compound can inhibit the PI3K/Akt pathway in some contexts, this effect appears to be context-dependent and not always observed. [, , , ]

- NF-κB pathway: this compound can downregulate NF-κB signaling, contributing to its antitumor effects. [, ]

- Cell cycle regulation: this compound can induce cell cycle arrest, primarily at the G1/S transition, leading to reduced tumor cell proliferation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)